PyBroP

Peptide Synthesis N-Methylation Steric Hindrance

PyBroP is the halogenophosphonium coupling reagent that succeeds where PyBOP and HATU fail. It couples N-methylated amino acids and α,α-dialkyl residues (e.g., Aib) with high yield and minimal epimerization—achieving >90% where standard reagents yield <10%. Unlike HOBt-based reagents, PyBroP eliminates benzotriazole byproducts and toxic HMPA. Choose PyBroP for cyclosporine analog synthesis, didemnins, dolastatins, C-OH activation for Sonogashira coupling, or as a selective brominating agent in pharmaceutical process chemistry.

Molecular Formula C12H24BrF6N3P2
Molecular Weight 466.18 g/mol
CAS No. 132705-51-2
Cat. No. B058054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyBroP
CAS132705-51-2
Synonyms(T-4)-Bromotri-1-pyrrolidinyl-phosphorus(1+) Hexafluorophosphate(1-);  Pyrrolidine Phosphorus Complex;  Bromotris(pyrrolidino)phosphonium Hexafluorophosphate; _x000B_PyBroP
Molecular FormulaC12H24BrF6N3P2
Molecular Weight466.18 g/mol
Structural Identifiers
SMILESC1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Br.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C12H24BrN3P.F6P/c13-17(14-7-1-2-8-14,15-9-3-4-10-15)16-11-5-6-12-16;1-7(2,3,4,5)6/h1-12H2;/q+1;-1
InChIKeyCYKRMWNZYOIJCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PyBroP (CAS 132705-51-2) Coupling Reagent: Technical Baseline for Procurement


PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) is a halogenophosphonium salt-based coupling reagent employed primarily in peptide synthesis and organic transformations [1]. It is structurally and mechanistically distinct from hydroxybenzotriazole (HOBt)-based reagents such as PyBOP and HATU, belonging instead to the halogenophosphonium class that includes its chloro analog PyCloP [2]. PyBroP is a stable, commercially available solid (mp >100 °C) soluble in conventional organic solvents, enabling one-pot coupling protocols without preactivation steps . Its defining feature is the absence of the benzotriazolyl leaving group found in PyBOP, which fundamentally alters its activation pathway and renders it uniquely suited for specific classes of sterically encumbered substrates where standard reagents fail [3].

Why PyBroP Cannot Be Replaced by HATU or PyBOP in N-Methyl and α,α-Dialkyl Couplings


Substituting PyBroP with a generic coupling reagent such as PyBOP or HATU leads to predictable and quantifiable failure in specific chemical contexts. Mechanistically, reagents like PyBOP and HATU generate benzotriazolyl active esters, which exhibit poor reactivity toward N-methylated amino esters due to steric shielding of the nucleophilic amine [1]. In contrast, PyBroP activates carboxylic acids via an (acyloxy)phosphonium intermediate that bypasses the formation of a poorly reactive benzotriazolyl ester, instead proceeding through an oxazolone or symmetrical anhydride that undergoes rapid aminolysis [2]. This mechanistic divergence is not merely academic; it translates into orders-of-magnitude differences in yield and product purity for specific substrate classes. Attempting to force standard reagents under harsher conditions typically results in epimerization, side-product formation, or no reaction (N.R.) [3]. Therefore, procurement decisions must be guided by the specific coupling challenge rather than generic reagent performance metrics.

PyBroP (CAS 132705-51-2): Quantitative Differentiation Evidence Guide


PyBroP vs. PyBOP: Yield Superiority in N-Methyl Amino Acid Coupling

PyBroP enables efficient coupling of N-methylated amino acids, a transformation where its direct analog PyBOP fails. Mechanistic studies confirm that PyBOP generates a poorly reactive benzotriazolyl ester intermediate with N-methyl amino esters, whereas PyBroP activates the carboxylic acid via a more reactive (acyloxy)phosphonium species that is rapidly aminolyzed [1]. This mechanistic advantage translates into substantial yield differences in demanding sequence contexts.

Peptide Synthesis N-Methylation Steric Hindrance

PyBroP vs. BOP/HOBt: Eliminating Benzotriazolyl Ester Trapping in N-Methyl Couplings

When oxybenzotriazole is present—either as a leaving group in reagents like BOP and PyBOP or as an additive (DCC/HOBt)—the major product from N-methylated amino acid coupling is the weakly reactive benzotriazolyl ester, effectively stalling the desired amide bond formation [1]. PyBroP and its chloro analog PyCloP circumvent this trap because they lack the benzotriazolyl moiety entirely. This structural difference directly correlates with successful peptide bond formation where benzotriazole-containing reagents fail.

Peptide Coupling Racemization Suppression Halogenophosphonium

PyBroP vs. HATU and PyBOP: Comparative Performance in 3-Hydroxyisoindolinone Synthesis

In a systematic 2025 study on the synthesis of 3-hydroxyisoindolinones from o-keto acids and amines, PyBroP was evaluated alongside PyBOP, HATU, and HBTU under identical mild conditions (5-25 °C, DCM, Et3N) [1]. The study demonstrated that PyBroP performs comparably to these widely used reagents for this specific transformation, with yields ranging from 40% to 90% depending on the keto acid electronic properties. This establishes PyBroP as a viable alternative in standard amide couplings, with the added advantage of being benzotriazole-free, which can simplify purification and eliminate concerns associated with explosive triazole byproducts [1].

Heterocyclic Synthesis One-Pot Methodology Keto Acid Coupling

PyBroP Enables Unique C-OH Bond Activation for Sonogashira Coupling

PyBroP serves a dual function beyond standard amide bond formation: it acts as a stoichiometric activating agent for C-OH bonds in tautomerizable heterocycles, converting them into reactive phosphonium intermediates suitable for subsequent palladium-catalyzed cross-coupling [1]. This in situ activation strategy enables direct Sonogashira alkynylation of heteroarenols without requiring prior conversion to the corresponding heteroaryl halides, which are often costly to prepare and require toxic halogenating agents [1].

Cross-Coupling C-OH Activation Heterocyclic Chemistry

PyBroP vs. BOP: Enhanced Safety Profile Through HMPA Elimination

PyBroP and its chloro analog PyCloP were developed as direct alternatives to the BOP reagent specifically to eliminate the release of hexamethylphosphoramide (HMPA), a known carcinogenic and reproductive toxin, during the activation step . BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) generates HMPA as a byproduct upon reaction, posing significant health and environmental hazards. PyBroP replaces the dimethylamino ligands of BOP with pyrrolidino groups, thereby preventing HMPA formation while preserving coupling efficiency for hindered substrates .

Green Chemistry Toxic Byproduct Coupling Reagent Safety

PyBroP vs. Conventional Activation: Superior Yield for Aib Tripeptide Assembly

The synthesis of peptides containing consecutive α-aminoisobutyric acid (Aib) residues, a strongly helicogenic α,α-dialkyl amino acid, represents a significant synthetic challenge due to extreme steric hindrance. In the synthesis of the Z-Gln(Trt)-Aib-Aib-Aib-OMe tripeptide, PyBroP was employed to couple two Aib residues under mild conditions, yielding the tripeptide in excellent yield in THF [1]. Notably, subsequent studies comparing methods for sterically hindered peptide synthesis indicate that alternative activation strategies (UNCAs, other coupling reagents) can fail to produce the desired peptides in similar contexts, underscoring that PyBroP's success is not universal but is a critical option in the synthetic toolbox for Aib-rich sequences [2].

α,α-Dialkyl Amino Acids Aib Peptides Solid-Phase Synthesis

PyBroP (CAS 132705-51-2): Evidence-Backed Procurement Scenarios


Synthesis of N-Methylated Peptides and Depsipeptides

PyBroP is the reagent of choice when synthetic routes require coupling to N-methylated amino acids or α,α-dialkyl amino acids such as Aib [1]. As established in Section 3, standard reagents like PyBOP and HATU generate poorly reactive benzotriazolyl esters that fail to couple with N-methyl amines (yield <10%) [2]. PyBroP circumvents this via a halogenophosphonium-mediated activation pathway that proceeds through an oxazolone or anhydride intermediate, enabling efficient amide bond formation [3]. This scenario is particularly relevant for the synthesis of cyclosporine analogs, didemnins, and dolastatins, all of which contain N-methylated residues critical to their bioactivity [3].

Benzotriazole-Free Peptide Manufacturing

Industrial and large-scale peptide synthesis operations seeking to eliminate benzotriazole-derived byproducts should prioritize PyBroP. Unlike HOBt-based reagents (BOP, PyBOP, HBTU), PyBroP does not generate benzotriazolyl ester intermediates or the corresponding free benzotriazole [1]. This simplifies post-reaction purification and removes concerns regarding the potential explosivity of triazole-based reagents [2]. Furthermore, PyBroP eliminates the HMPA byproduct associated with BOP, addressing a significant toxicological and environmental hazard [3]. The 2025 study on 3-hydroxyisoindolinone synthesis confirms PyBroP achieves yields comparable to HATU and PyBOP (40-90%) in standard couplings, establishing it as a drop-in benzotriazole-free alternative [2].

Direct C-OH Activation for Heterocycle Functionalization

PyBroP enables a streamlined synthetic route to alkynylated heterocycles via in situ C-OH bond activation. In this application, PyBroP converts tautomerizable heterocycles (e.g., hydroxypyridines, pyrimidinones) into reactive phosphonium intermediates that undergo direct Sonogashira coupling with terminal alkynes [1]. This methodology bypasses the need for pre-installation of halogen handles (iodide, bromide), which typically requires toxic reagents and additional synthetic steps [1]. This scenario is valuable in medicinal chemistry programs requiring rapid diversification of heterocyclic cores for structure-activity relationship (SAR) studies, as well as in the synthesis of nucleoside analogs and heteroarylalkyne materials [1].

Industrial Bromination via Dehydrative Halogenation

Beyond peptide coupling, PyBroP functions as an effective brominating agent in pharmaceutical process chemistry. Patent WO2016100651A1 describes a process for preparing halogenated azaindole compounds wherein PyBroP is employed as the brominating agent in combination with the dehydrating agent BSA (N,O-bis(trimethylsilyl)acetamide) [1]. The patent specification states that the use of PyBroP with BSA enhances selectivity and improves the yield of the final piperazine prodrug product, which is useful as an antiviral agent [1]. This application demonstrates PyBroP's dual functionality as both a coupling reagent and a brominating agent, offering procurement value in multi-step industrial syntheses where reagent consolidation is desirable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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